molecular formula C11H9ClO3 B11882550 Methyl 2-(5-chlorobenzofuran-2-yl)acetate CAS No. 1005328-52-8

Methyl 2-(5-chlorobenzofuran-2-yl)acetate

Cat. No.: B11882550
CAS No.: 1005328-52-8
M. Wt: 224.64 g/mol
InChI Key: RMTSEIWWNKIEIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(5-chlorobenzofuran-2-yl)acetate is an organic compound with the molecular formula C11H9ClO3 and a molecular weight of 224.64 g/mol . This compound is characterized by the presence of a benzofuran ring substituted with a chlorine atom at the 5-position and an ester group at the 2-position. It is used primarily in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-chlorobenzofuran-2-yl)acetate typically involves the esterification of 2-(5-chlorobenzofuran-2-yl)acetic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-chlorobenzofuran-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-(5-chlorobenzofuran-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(5-chlorobenzofuran-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-bromobenzofuran-2-yl)acetate
  • Methyl 2-(5-fluorobenzofuran-2-yl)acetate
  • Methyl 2-(5-methylbenzofuran-2-yl)acetate

Uniqueness

Methyl 2-(5-chlorobenzofuran-2-yl)acetate is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties.

Properties

CAS No.

1005328-52-8

Molecular Formula

C11H9ClO3

Molecular Weight

224.64 g/mol

IUPAC Name

methyl 2-(5-chloro-1-benzofuran-2-yl)acetate

InChI

InChI=1S/C11H9ClO3/c1-14-11(13)6-9-5-7-4-8(12)2-3-10(7)15-9/h2-5H,6H2,1H3

InChI Key

RMTSEIWWNKIEIG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC2=C(O1)C=CC(=C2)Cl

Origin of Product

United States

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